

# Acid Chrome Blue K: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	acid chrome blue K	
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### **Abstract**

This technical guide provides an in-depth overview of **Acid Chrome Blue K**, a significant metallochromic indicator. It covers the historical context of its development within the broader field of complexometric titrations and azo dyes, its chemical and physical properties, and a detailed methodology for its synthesis. The guide also presents comprehensive experimental protocols for its application in the complexometric titration of calcium and magnesium ions. Key quantitative data, including its physicochemical properties, are summarized for easy reference. Furthermore, this document includes visual aids in the form of Graphviz diagrams to illustrate the synthesis workflow and the mechanism of action during titration, catering to researchers, scientists, and professionals in drug development and analytical chemistry.

### Introduction

The advent of complexometric titrations in the mid-20th century revolutionized the quantitative analysis of metal ions. This analytical technique, pioneered by Gerold Schwarzenbach in 1945, relies on the formation of stable, colored complexes between a metal ion and a chelating agent, most notably ethylenediaminetetraacetic acid (EDTA). The endpoint of these titrations is visualized using metallochromic indicators, which are organic dyes that exhibit a distinct color change upon complexation with metal ions.

**Acid Chrome Blue K**, a member of the azo dye family, has emerged as a valuable indicator in this field. Its ability to form distinctly colored complexes with various metal ions, particularly calcium and magnesium, makes it a crucial tool in diverse analytical applications, from



determining water hardness to quality control in metallurgical and pharmaceutical industries. This guide aims to provide a comprehensive technical resource on **Acid Chrome Blue K** for the scientific community.

## **Discovery and History**

While the specific individual credited with the first synthesis and identification of **Acid Chrome Blue K** as a complexometric indicator is not prominently documented in readily available literature, its development can be situated within the broader history of azo dyes and complexometric titrations.

- Azo Dyes: The synthesis of azo compounds dates back to the 19th century, with their primary application being in the textile industry as vibrant and lightfast dyes. Their potential as analytical reagents was recognized due to their ability to form colored complexes with metal ions.
- Complexometric Titrations: The systematic development of complexometric titrations by Schwarzenbach and his contemporaries in the 1940s and 1950s created a demand for new and more effective metallochromic indicators. This spurred research into various classes of organic dyes, including the azo dyes, for their suitability as indicators for specific metal ions under various conditions.

**Acid Chrome Blue K**, with its characteristic color changes in the presence of metal ions at specific pH ranges, was a logical outcome of this research thrust.

## **Physicochemical Properties**

**Acid Chrome Blue K** is a reddish-brown or dark red powder.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	trisodium;4,5-dihydroxy-3-[(2-hydroxy-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate	PubChem
Synonyms	Chrome Blue K, Mordant Blue 31, C.I. 16675	ChemicalBook
CAS Number	3270-25-5	ChemicalBook
Molecular Formula	C16H9N2Na3O12S3	PubChem
Molecular Weight	586.41 g/mol	PubChem
Appearance	Reddish-brown or dark red powder	[1]
Solubility	Soluble in water and ethanol	ChemicalBook
Storage	Store at 2-8°C under an inert gas	Biosynth

## **Synthesis**

The synthesis of **Acid Chrome Blue K** involves a diazotization reaction followed by an azo coupling. The following protocol is based on a patented preparation method.[2]

## Experimental Protocol: Synthesis of Acid Chrome Blue K

#### Materials:

- 2-Amino-4-sulfonaphthol
- Concentrated hydrochloric acid (HCl)
- Sodium nitrite (NaNO<sub>2</sub>)

## Foundational & Exploratory





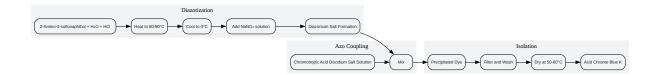
•	Disodium salt of chromotropic acid (4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium
	salt)

- Ice
- Water

#### Procedure:

- Diazotization:
  - In a reaction vessel, add 53 g of 2-amino-4-sulfonaphthol to water.
  - Heat the mixture to 80-90 °C without stirring and add concentrated hydrochloric acid.
  - Cool the solution to room temperature and then further cool to 0 °C using an ice-salt bath.
  - While stirring vigorously, slowly add a pre-cooled solution of sodium nitrite. Continue stirring for 15 minutes to complete the diazotization reaction.
- Azo Coupling:
  - In a separate vessel, dissolve the disodium salt of chromotropic acid in water at room temperature.
  - While continuously stirring, add the freshly prepared diazonium salt solution to the chromotropic acid solution.
  - A precipitate of Acid Chrome Blue K will form.
- Isolation and Drying:
  - Filter the precipitated dye from the reaction mixture.
  - Wash the solid dye with water.
  - Dry the purified Acid Chrome Blue K at 50-60 °C.





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Caption: Synthesis workflow for Acid Chrome Blue K.

## **Mechanism of Action as a Metallochromic Indicator**

**Acid Chrome Blue K** functions as a metallochromic indicator by forming a complex with metal ions, which has a different color from the uncomplexed indicator at a specific pH. The general mechanism involves the displacement of the indicator from its metal complex by a stronger chelating agent, such as EDTA, during a titration.

The color of the solution is dependent on the state of the indicator:

- In the presence of metal ions (before the endpoint): The indicator forms a stable, colored complex with the metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>).
- At the endpoint: As EDTA is added, it forms a more stable complex with the metal ions, displacing the indicator. The free indicator then exhibits its characteristic color at the buffered pH of the solution, signaling the completion of the reaction.





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Caption: Mechanism of a metallochromic indicator.

## **Experimental Protocols: Complexometric Titration**

**Acid Chrome Blue K** is often used for the determination of calcium and magnesium ions. For a sharper endpoint, it is sometimes used in a mixture with an inert dye like Naphthol Green B, known as the "K-B mixed indicator".[1] The aqueous solution of **Acid Chrome Blue K** can be unstable and is often prepared as a solid mixture with sodium chloride for storage.[1]

## Preparation of Acid Chrome Blue K Indicator (Solid Mixture)

#### Materials:

- Acid Chrome Blue K
- Sodium chloride (NaCl), analytical grade

#### Procedure:

- Weigh 0.1 g of Acid Chrome Blue K.
- Weigh 10 g of dry, analytical grade sodium chloride.
- Grind the **Acid Chrome Blue K** and sodium chloride together in a clean, dry mortar until a homogeneous mixture is obtained.
- Store the solid indicator mixture in a tightly sealed, light-resistant container.

## **Complexometric Titration of Magnesium**

This protocol is adapted for the determination of magnesium ions using **Acid Chrome Blue K** indicator.

#### Reagents:



- Standard EDTA solution (e.g., 0.01 M)
- Ammonia-ammonium chloride buffer (pH 10)
- Acid Chrome Blue K indicator (solid mixture)
- Sample solution containing magnesium ions

#### Procedure:

- Pipette a known volume of the sample solution into an Erlenmeyer flask.
- Dilute with deionized water to approximately 50-100 mL.
- Add 2-5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to 10.
- Add a small amount (approximately 0.1 g) of the solid Acid Chrome Blue K indicator mixture and swirl to dissolve. The solution should turn a wine-red color in the presence of magnesium ions.
- Titrate the solution with the standard EDTA solution.
- The endpoint is reached when the color changes sharply from wine-red to a distinct blue.
- Record the volume of EDTA solution used.

## **Complexometric Titration of Calcium**

Direct titration of calcium with **Acid Chrome Blue K** can be challenging due to the stability of the calcium-indicator complex. A common method involves a displacement titration.

#### Reagents:

- Standard EDTA solution (e.g., 0.01 M)
- Magnesium-EDTA complex solution (Mg-EDTA)
- Ammonia-ammonium chloride buffer (pH 10)



- Acid Chrome Blue K indicator (solid mixture)
- Sample solution containing calcium ions

#### Procedure:

- Pipette a known volume of the sample solution into an Erlenmeyer flask.
- Dilute with deionized water to approximately 50-100 mL.
- Add 2-5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to 10.
- Add a small, known amount of Mg-EDTA complex solution.
- Add a small amount (approximately 0.1 g) of the solid Acid Chrome Blue K indicator mixture and swirl to dissolve. The solution will turn wine-red due to the formation of the Mgindicator complex.
- Titrate the solution with the standard EDTA solution. The EDTA will first complex with the free calcium ions and then with the magnesium ions displaced from the indicator.
- The endpoint is reached when the color changes from wine-red to blue.
- A blank titration should be performed to account for the added Mg-EDTA.

### **Data Presentation**

Quantitative data such as pKa and  $\lambda$ max for **Acid Chrome Blue K** are not readily available in the searched literature. This information is crucial for a complete understanding of the indicator's behavior and for optimizing titration conditions. Further experimental determination of these parameters is recommended for precise analytical work.

## Conclusion

**Acid Chrome Blue K** is a valuable azo dye that serves as an effective metallochromic indicator for the complexometric titration of several metal ions, notably magnesium and calcium. Its synthesis is well-established, and its application in analytical chemistry is significant. While there is a lack of readily available quantitative data on its acid-base and



spectral properties, the provided protocols offer a solid foundation for its practical use in research and industrial settings. Further characterization of its physicochemical properties would undoubtedly enhance its utility and allow for more refined analytical method development.

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